molecular formula C22H20N2O5S B302463 2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid

2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid

カタログ番号 B302463
分子量: 424.5 g/mol
InChIキー: MPJDNUYJFTXQPH-LDADJPATSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid, also known as ETC-1002, is a synthetic compound that has been developed as a potential treatment for cardiovascular disease. This compound is currently undergoing clinical trials and has shown promising results in reducing low-density lipoprotein (LDL) cholesterol levels in patients with hypercholesterolemia.

作用機序

2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid works by activating AMP-activated protein kinase (AMPK), which is a key regulator of cellular metabolism. This leads to the inhibition of acetyl-CoA carboxylase (ACC), which is an enzyme that plays a critical role in the synthesis of fatty acids and cholesterol in the liver. By inhibiting ACC, this compound reduces the production of LDL cholesterol and triglycerides in the liver, leading to a decrease in circulating levels of these lipids.
Biochemical and Physiological Effects:
In addition to its cholesterol-lowering effects, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. These effects are thought to be mediated by the activation of AMPK, which regulates a number of cellular processes that are involved in inflammation and oxidative stress.

実験室実験の利点と制限

One of the major advantages of 2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid is its ability to reduce LDL cholesterol levels without causing significant side effects. This makes it a potentially attractive alternative to statins, which are currently the most commonly used drugs for the treatment of hypercholesterolemia. However, one limitation of this compound is that it has not yet been studied in large-scale clinical trials, and its long-term safety and efficacy have not been fully established.

将来の方向性

There are several future directions for research on 2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid. One area of interest is the potential use of this compound in combination with other cholesterol-lowering agents, such as statins or ezetimibe. Another area of research is the development of more potent and selective AMPK activators, which could have broader applications in the treatment of metabolic disorders. Finally, the long-term safety and efficacy of this compound will need to be established in large-scale clinical trials before it can be widely adopted as a treatment for hypercholesterolemia.

合成法

The synthesis of 2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid involves the reaction of 4-ethylphenylhydrazine with 4-(bromomethyl)phenol to form the intermediate compound, which is then reacted with 2,2-dimethyl-1,3-propanediol to produce the final product.

科学的研究の応用

2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid has been extensively studied for its potential use in the treatment of cardiovascular disease. In preclinical studies, this compound has been shown to reduce LDL cholesterol levels by inhibiting the synthesis of cholesterol and fatty acids in the liver. Clinical trials have also demonstrated the efficacy of this compound in reducing LDL cholesterol levels in patients with hypercholesterolemia.

特性

分子式

C22H20N2O5S

分子量

424.5 g/mol

IUPAC名

2-[4-[(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]propanoic acid

InChI

InChI=1S/C22H20N2O5S/c1-3-14-4-8-16(9-5-14)24-20(26)18(19(25)23-22(24)30)12-15-6-10-17(11-7-15)29-13(2)21(27)28/h4-13H,3H2,1-2H3,(H,27,28)(H,23,25,30)/b18-12+

InChIキー

MPJDNUYJFTXQPH-LDADJPATSA-N

異性体SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC(C)C(=O)O)/C(=O)NC2=S

SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(C)C(=O)O)C(=O)NC2=S

正規SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(C)C(=O)O)C(=O)NC2=S

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。